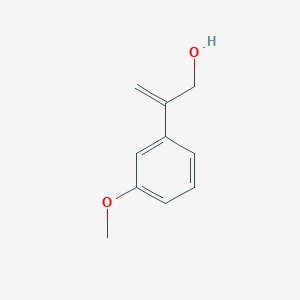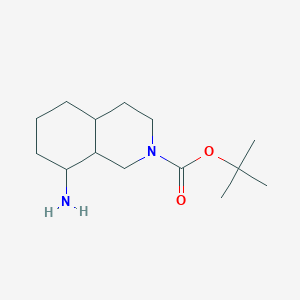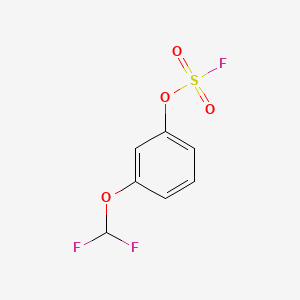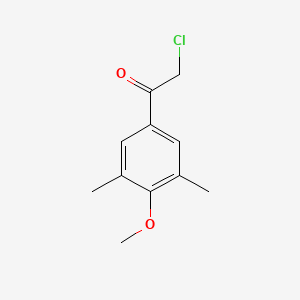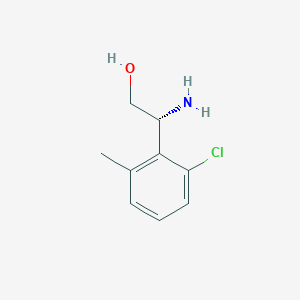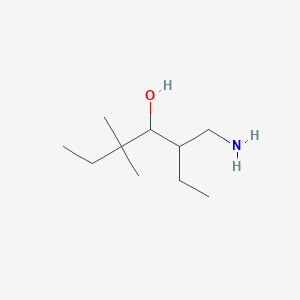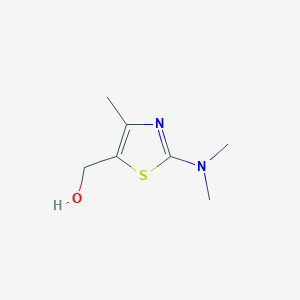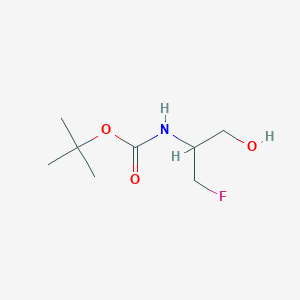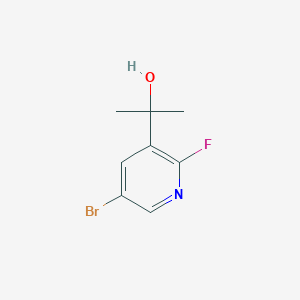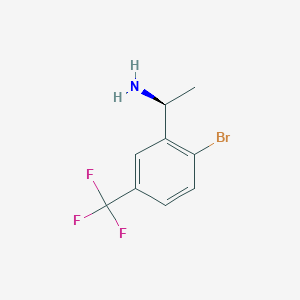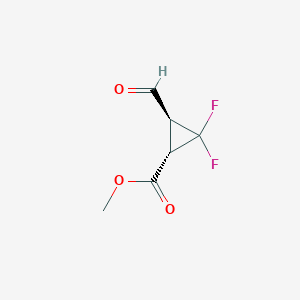
rac-methyl(1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-methyl (1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate: is a synthetic organic compound characterized by its cyclopropane ring structure with two fluorine atoms and a formyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl (1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a suitable precursor undergoes a reaction with a carbene or carbenoid reagent.
Introduction of Fluorine Atoms: The difluorination of the cyclopropane ring can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Formylation: The formyl group can be introduced via a formylation reaction, often using formylating agents like formic acid or formyl chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The formyl group in rac-methyl (1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to yield alcohols or other reduced forms, depending on the reducing agents used.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under specific reaction conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its unique structure makes it a valuable model compound for studying reaction mechanisms involving cyclopropane rings and fluorinated compounds.
Biology and Medicine:
Drug Development:
Biological Probes: Can be used as a probe to study biological processes involving fluorinated compounds.
Industry:
Material Science: Potential use in the development of new materials with unique properties.
Agriculture: May have applications in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism by which rac-methyl (1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s stability and reactivity, influencing its interactions with biological molecules. The formyl group can participate in various chemical reactions, further modulating the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
- rac-methyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate
- rac-methyl (1R,3R)-3-fluoro-3-(iodomethyl)cyclopentane-1-carboxylate
Comparison:
- Structural Differences: The presence of different substituents (e.g., formyl vs. aminomethyl) can significantly alter the chemical and biological properties of these compounds.
- Reactivity: The difluorinated cyclopropane ring in rac-methyl (1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate imparts unique reactivity compared to similar compounds with different substituents.
- Applications: While similar compounds may have overlapping applications, the specific properties of rac-methyl (1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate make it particularly suitable for certain research and industrial applications.
Eigenschaften
CAS-Nummer |
142144-44-3 |
|---|---|
Molekularformel |
C6H6F2O3 |
Molekulargewicht |
164.11 g/mol |
IUPAC-Name |
methyl (1S,3S)-2,2-difluoro-3-formylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H6F2O3/c1-11-5(10)4-3(2-9)6(4,7)8/h2-4H,1H3/t3-,4+/m1/s1 |
InChI-Schlüssel |
QVHBGEHYPOOEQS-DMTCNVIQSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1[C@H](C1(F)F)C=O |
Kanonische SMILES |
COC(=O)C1C(C1(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



